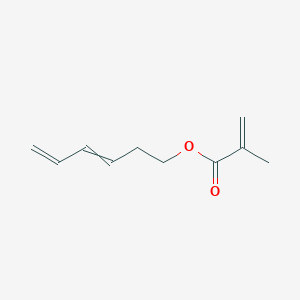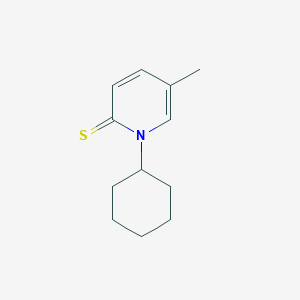
2(1H)-Pyridinethione, 1-cyclohexyl-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinethione, 1-cyclohexyl-5-methyl- is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by a pyridinethione ring substituted with a cyclohexyl and a methyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinethione, 1-cyclohexyl-5-methyl- typically involves multicomponent reactions. One common method is the reaction of 5-chloroacetyl-8-hydroxyquinoline with acetylacetone and amines in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) at 60°C . This method is advantageous due to its short reaction time, environmentally friendly procedure, and excellent yields.
Industrial Production Methods
Industrial production of this compound may involve flow chemistry techniques, which offer benefits such as excellent heat and mass transfer capabilities, concise temperature control, and containment of noxious or toxic reagents . Flow chemistry reactors enable high-pressure conditions and efficient synthesis of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinethione, 1-cyclohexyl-5-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinethione ring is substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyridinethione compounds.
Scientific Research Applications
2(1H)-Pyridinethione, 1-cyclohexyl-5-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinethione, 1-cyclohexyl-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2(1H)-Pyridinethione, 1-cyclohexyl-5-methyl- include:
- 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine
- 1-cyclohexyl-5-methyl-1H-tetraazole
- Ethyl 1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
What sets 2(1H)-Pyridinethione, 1-cyclohexyl-5-methyl- apart from these similar compounds is its unique pyridinethione ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
539836-59-4 |
|---|---|
Molecular Formula |
C12H17NS |
Molecular Weight |
207.34 g/mol |
IUPAC Name |
1-cyclohexyl-5-methylpyridine-2-thione |
InChI |
InChI=1S/C12H17NS/c1-10-7-8-12(14)13(9-10)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3 |
InChI Key |
DALLMNAGQJYCEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=S)C=C1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


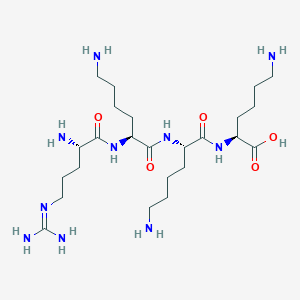
![1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl-](/img/structure/B14211718.png)
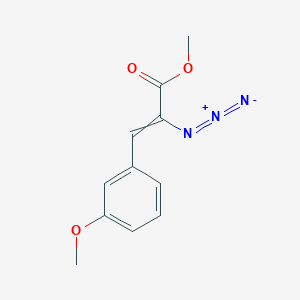
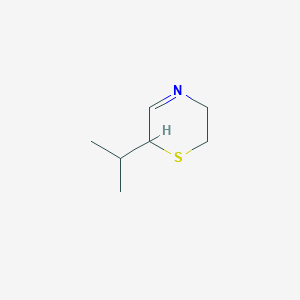
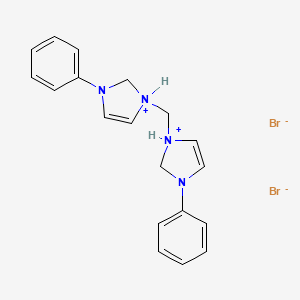
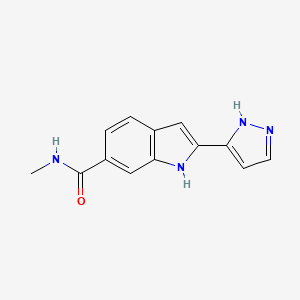
![2-benzoyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]cyclohexane-1-carboxamide](/img/structure/B14211764.png)
![6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline](/img/structure/B14211766.png)
![Tributyl[(2-ethylcyclohex-1-EN-1-YL)oxy]stannane](/img/structure/B14211768.png)
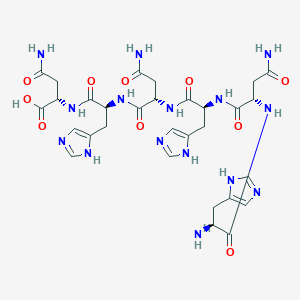
![1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14211777.png)

